molecular formula C24H34O6 B119569 21-Acetoxy-11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione CAS No. 1625-11-2

21-Acetoxy-11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione

Cat. No. B119569
CAS RN: 1625-11-2
M. Wt: 418.5 g/mol
InChI Key: ZWEFPCOQVDIOJD-LFYFAGGJSA-N
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Description

“21-Acetoxy-11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione” is a steroid ester. It is pregn-4-en-21-yl acetate substituted by an oxo group at positions 3 and 20, a methyl group at position 6, and hydroxy groups at positions 11 and 17 .


Molecular Structure Analysis

The molecular formula of this compound is C24H34O6. It has a net charge of 0, an average mass of 418.52320, and a monoisotopic mass of 418.23554 . The IUPAC name is 11β,17-dihydroxy-6α-methyl-3,20-dioxopregn-4-en-21-yl acetate .

Scientific Research Applications

Synthesis and Characterization

  • A study describes the synthesis and characterization of various derivatives, including 6alpha,21-dihydroxypregn-4-ene-3,11,20-trione, which is closely related to 21-Acetoxy-11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione. These compounds were identified using techniques like NMR, IR, UV, HPLC, GC, and MS (Kraan et al., 1993).

Steroid Derivatives and Metabolites

  • Research on microbial 11-hydroxylation of related compounds highlights the isolation and identification of various steroid derivatives. This research provides insights into the metabolic pathways and structural features of related steroids, including oxidation products of similar compounds (Schwarz et al., 1964).

Chemical Synthesis Approaches

  • Detailed synthesis processes of related steroids have been explored, demonstrating various chemical routes and methodologies. These syntheses contribute to the understanding of the structural and chemical properties of similar steroid hormones (Kirk & Yeoh, 1983).

Metabolism and Biochemical Analysis

  • Investigations into the metabolism of related compounds have led to the isolation of metabolites, offering valuable information about the biochemical processes and pathways involved in steroid metabolism (Fukushima et al., 1979).

properties

IUPAC Name

[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h10,13,16-17,19,21,27,29H,5-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEFPCOQVDIOJD-LFYFAGGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Acetoxy-11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione

CAS RN

1625-11-2
Record name 6alpha-Methylhydrocortisone 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002638722
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6.ALPHA.-METHYLHYDROCORTISONE 21-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38Y9UQL8SN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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